2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide
Description
2,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide (molecular formula: C₁₆H₁₅Cl₂NO; molecular weight: 308.202 g/mol) is a substituted benzamide derivative characterized by a dichlorinated benzoyl moiety and an N-ethyl-N-(2-methylphenyl)amine group. Its monoisotopic mass is 307.053069 g/mol, and it is registered under ChemSpider ID 260405 . The compound’s structural uniqueness lies in the combination of electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzamide ring and the steric bulk introduced by the ethyl and 2-methylphenyl substituents on the nitrogen atom.
Properties
IUPAC Name |
2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-3-19(15-7-5-4-6-11(15)2)16(20)13-9-8-12(17)10-14(13)18/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCIOPUVWBENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and N-ethyl-2-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of N-ethyl-2-methylaniline in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized forms of the compound, potentially forming quinones or other oxidized derivatives.
Reduction: Reduced forms, such as amines or alcohols.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2,4-Dichloro-N-ethyl-N-(4-fluorophenyl)benzamide (Compound 45)
- Molecular Formula: C₁₅H₁₃Cl₂FNO
- Key Differences : The 4-fluorophenyl group replaces the 2-methylphenyl substituent, introducing electronegativity and reduced steric hindrance.
- Synthesis : Prepared via reaction of N-ethyl-N-4-fluorophenylamine with 2,4-dichlorobenzoyl chloride, followed by Boc-deprotection .
- Biological Activity: Exhibits potent inhibitory activity against Trypanosoma brucei, a protozoan parasite, with structural optimization for enhanced bioavailability .
2,4-Dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide (Compound b)
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide
- Molecular Formula: C₁₁H₁₃Cl₂NO₂
- Physicochemical Properties : Higher polarity due to the hydroxyl group, as evidenced by its InChI and SMILES descriptors .
Crystallographic and Spectroscopic Comparisons
- 4-Methyl-N-(2-methylphenyl)benzamide (CAS 55577-26-9): Lacks chlorine substituents, resulting in a lower molecular weight (225.29 g/mol) and altered UV/Vis absorption profiles compared to the dichloro analogue .
- 2-Chloro-N-(2,6-dichlorophenyl)benzamide : Exhibits distinct crystal packing due to halogen-halogen interactions, as reported in Acta Crystallographica studies .
Biological Activity
2,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide is a synthetic organic compound with a unique molecular structure characterized by a benzamide core substituted with two chlorine atoms and an ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to active sites on target proteins, potentially inhibiting or modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.
- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways that lead to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest potent antibacterial activity comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 3.12 | More potent than vancomycin (MIC 0.5–1 µg/mL) |
| Escherichia coli | 12.5 | Comparable to ciprofloxacin (MIC 2 µg/mL) |
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzamide derivatives demonstrated that those containing dichlorinated structures exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of the chlorine substituents in increasing the potency of these compounds .
- Cancer Cell Line Studies : In vitro experiments involving breast cancer cell lines showed that this compound reduced cell viability significantly compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. How can the synthesis of 2,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide be optimized for reproducibility?
- Methodological Answer : The synthesis involves coupling 2,4-dichlorobenzoyl chloride with substituted anilines. Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .
- Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to improve amide bond formation .
- Purification : Recrystallization from methanol:water (4:1) yields high-purity products (>90%) .
- Characterization : Confirm structure via H NMR (e.g., δ 7.66–7.36 ppm for aromatic protons) and ESI-MS (expected [M+H] ~323–435 m/z) .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- H NMR : Aromatic protons appear as doublets (J = 6–9 Hz) in δ 6.92–8.17 ppm; ethyl groups show broad singlets at δ 3.01–4.25 ppm .
- Mass Spectrometry : ESI-MS should display [M+H] and [M−NH+H] fragments (e.g., m/z 323.7 and 306.8) .
- X-ray Crystallography : For absolute confirmation, single-crystal analysis resolves bond angles (e.g., C–C σ-bonds at 0.002 Å accuracy) .
Advanced Research Questions
Q. How do substituent variations on the benzamide core impact bioactivity against Trypanosoma brucei?
- Methodological Answer :
- Comparative SAR : Replace the 2-methylphenyl group with 4-chlorophenoxy or biphenyl substituents. Bioactivity correlates with electron-withdrawing groups (e.g., Cl) enhancing inhibition (IC values drop from 1.2 µM to 0.7 µM) .
- Data Analysis : Use ANOVA to compare activity across derivatives; ensure biological replicates (n ≥ 3) to address variability .
Q. What computational strategies predict binding interactions of this compound with parasitic enzyme targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with Trypanosoma brucei trypanothione reductase (PDB: 2V6O). Focus on hydrophobic pockets accommodating dichlorophenyl groups .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes; RMSD < 2.0 Å indicates stable binding .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., pH 7.4, 37°C) and parasite strains (e.g., T. brucei Lister 427).
- Meta-Analysis : Pool data from multiple studies (e.g., IC ranges: 0.5–2.0 µM) and apply weighted regression to identify outliers .
- Structural Confounds : Verify compound purity via HPLC (retention time ±0.1 min) to exclude degradation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
